tert-butyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Overview
Description
Compounds with similar structures, such as tert-butyl (4-bromophenyl)carbamate and tert-butyl N-(4-bromophenyl)-N-methylcarbamate , are known. These compounds typically consist of a tert-butyl group, a carbamate group, and a bromophenyl group .
Synthesis Analysis
While specific synthesis methods for the compound you mentioned are not available, similar compounds are often synthesized through various methods, including electrophilic substitution and transesterification .Molecular Structure Analysis
The molecular structure of similar compounds, such as tert-butyl (4-bromophenyl)carbamate, consists of a tert-butyl group, a carbamate group, and a bromophenyl group .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve the cleavage of the C−O bond in tert-butyl carbamates, carbonates, esters, and ethers .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as tert-butyl (4-bromophenyl)carbamate, include a molecular formula of C11H14BrNO2, an average mass of 272.138 Da, and a monoisotopic mass of 271.020782 Da .Mechanism of Action
Safety and Hazards
Future Directions
The future directions of research and development in this field could involve the synthesis of new compounds with similar structures for various applications. For example, certain precursors used in the manufacture of fentanyl and its analogues have been placed under international control, which could impact the synthesis of related compounds .
Properties
IUPAC Name |
tert-butyl 4-(4-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O3/c1-9-12(14(20)22-16(2,3)4)13(19-15(21)18-9)10-5-7-11(17)8-6-10/h5-8,13H,1-4H3,(H2,18,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUWIERWWPTIOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)Br)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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